![molecular formula C16H13NO3 B14566873 (4E)-4-[(4-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione CAS No. 61756-07-8](/img/structure/B14566873.png)
(4E)-4-[(4-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione
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Overview
Description
(4E)-4-[(4-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione is an organic compound characterized by the presence of a hydroxyphenyl group, an imino group, and a phenylbutane-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(4-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione typically involves the reaction of an aldehyde or ketone with a primary amine to form an imine derivative. This reaction is acid-catalyzed and reversible, with water being eliminated in the process . The pH for the reaction must be carefully controlled, with the optimal rate of imine formation occurring near a pH of 5 .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(4-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The phenyl and hydroxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
(4E)-4-[(4-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-4-[(4-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s anti-inflammatory effects could be due to its modulation of inflammatory pathways and inhibition of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
(3E)-3-[(4-Hydroxyphenyl)imino]-1H-indol-2(3H)-one: Shares a similar imino and hydroxyphenyl structure but differs in the core scaffold.
o-Phenylenediamine: An aromatic diamine with similar functional groups but a different overall structure.
Uniqueness
(4E)-4-[(4-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
61756-07-8 |
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Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)imino-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C16H13NO3/c18-14-8-6-13(7-9-14)17-11-15(19)10-16(20)12-4-2-1-3-5-12/h1-9,11,18H,10H2 |
InChI Key |
UYFZMIYMKIOKEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C=NC2=CC=C(C=C2)O |
Origin of Product |
United States |
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